molecular formula C9H15F3N2 B15260561 8-Methyl-3-(trifluoromethyl)-8-azabicyclo[3.2.1]octan-3-amine

8-Methyl-3-(trifluoromethyl)-8-azabicyclo[3.2.1]octan-3-amine

Cat. No.: B15260561
M. Wt: 208.22 g/mol
InChI Key: IUBSYSDDJKSNDV-UHFFFAOYSA-N
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Description

8-Methyl-3-(trifluoromethyl)-8-azabicyclo[3.2.1]octan-3-amine is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its trifluoromethyl group, which imparts distinct chemical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-3-(trifluoromethyl)-8-azabicyclo[3.2.1]octan-3-amine typically involves multiple steps, starting from simpler organic molecules. One common approach is the cyclization of appropriate precursors under controlled conditions to form the bicyclic core.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on scalability and cost-effectiveness. Techniques such as continuous flow chemistry and the use of high-throughput reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

8-Methyl-3-(trifluoromethyl)-8-azabicyclo[3.2.1]octan-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium hydride). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

8-Methyl-3-(trifluoromethyl)-8-azabicyclo[3.2.1]octan-3-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Methyl-3-(trifluoromethyl)-8-azabicyclo[3.2.1]octan-3-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and triggering downstream effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 8-Methyl-3-(trifluoromethyl)-8-azabicyclo[3.2.1]octan-3-amine stands out due to its specific trifluoromethyl group, which imparts unique chemical and biological properties. This makes it particularly valuable in applications requiring high lipophilicity and metabolic stability .

Properties

Molecular Formula

C9H15F3N2

Molecular Weight

208.22 g/mol

IUPAC Name

8-methyl-3-(trifluoromethyl)-8-azabicyclo[3.2.1]octan-3-amine

InChI

InChI=1S/C9H15F3N2/c1-14-6-2-3-7(14)5-8(13,4-6)9(10,11)12/h6-7H,2-5,13H2,1H3

InChI Key

IUBSYSDDJKSNDV-UHFFFAOYSA-N

Canonical SMILES

CN1C2CCC1CC(C2)(C(F)(F)F)N

Origin of Product

United States

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